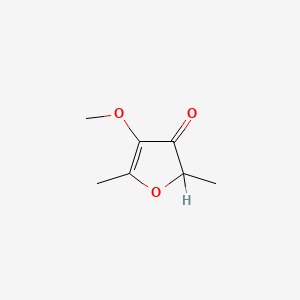
2-Chloro-4-methylpentanoic acid
Descripción general
Descripción
2-Chloro-4-methylpentanoic acid is a chemical compound with the molecular formula C6H11ClO2 . It has an average mass of 150.603 Da and a monoisotopic mass of 150.044754 Da . It is also known by other names such as 2-Chlor-4-methylpentansäure in German, Acide 2-chloro-4-méthylpentanoïque in French, and Pentanoic acid, 2-chloro-4-methyl- in English .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylpentanoic acid consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is arranged such that there is a chlorine atom attached to the second carbon atom and a methyl group attached to the fourth carbon atom in the pentanoic acid chain .Physical And Chemical Properties Analysis
2-Chloro-4-methylpentanoic acid is a liquid at room temperature . The compound is sealed in dry storage at room temperature .Aplicaciones Científicas De Investigación
Chemical Analysis in Wine and Beverages
2-Chloro-4-methylpentanoic acid, among other similar compounds, has been utilized in the chemical analysis of wines and alcoholic beverages. A study developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, including cyclohexanecarboxylic acid, in such beverages. This method involved solid phase extraction and gas chromatography-mass spectrometry, providing a robust approach for detecting these compounds at various concentrations in different types of wine and alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Extraction and Separation in Chemical Processes
4-Methylpentan-2-ol, closely related to 2-chloro-4-methylpentanoic acid, has been used for the quantitative extraction of iron(III) from hydrochloric acid. This process involves stripping the iron(III) with water and determining it titrimetrically. The method highlights the compound's utility in the selective extraction and separation in chemical analysis and processing (Gawali & Shinde, 1974).
Fragrance Ingredient Safety Assessment
2-Chloro-4-methylpentanoic acid has been evaluated for use in fragrances. A comprehensive safety assessment considering genotoxicity, reproductive toxicity, skin sensitization, and environmental safety concluded that the compound is safe for use in fragrances under the specified conditions (Api et al., 2020).
Liquid Crystal Research
In the field of material science, especially liquid crystals, compounds derived from 2-chloro-4-methylpentanoic acid have been synthesized and studied for their liquid crystalline behavior. These studies focus on understanding the properties of such materials, which are crucial in various technological applications like displays and sensors (Shivkumar, Sadashiva, Prasad, & Khened, 1991).
Synthesis in Organic Chemistry
The compound has been a key player in organic synthesis, such as in the stereoselective synthesis of specific amino acids, which are valuable in the study of natural products and pharmaceuticals (Giordano, Spinella, & Sodano, 1999).
Pharmaceutical and Medical Research
2-Chloro-4-methylpentanoic acid and its derivatives have been explored in pharmaceutical research, such as in the study of antibacterial compounds and cell differentiation in leukemia cells. These studies contribute to the development of new drugs and therapeutic strategies (Kim et al., 2012; Chen et al., 2009)(Chen et al., 2009).
Safety and Hazards
The safety information for 2-Chloro-4-methylpentanoic acid indicates that it has several hazard statements including H227, H315, and H319 . This means that it is combustible, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBIPRPIHIKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952133 | |
| Record name | 2-Chloro-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpentanoic acid | |
CAS RN |
29671-29-2 | |
| Record name | 2-Chloroisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-chloro-4-methylpentanoic acid used in the development of liquid crystals?
A: The provided research focuses on trans-p-n-alkoxycinnamic acids as the core structure for liquid crystal development. While 2-chloro-4-methylpentanoic acid itself isn't directly discussed, the research highlights the importance of chiral esters in influencing liquid crystal properties []. The paper investigates esters derived from similar chiral carboxylic acids, (S)-2-chloro-4-methylpentanoic acid and (2S, 3S)-2-chloro-3-methyl-pentanoic acid, suggesting their potential use in liquid crystal synthesis. By comparing their mesomorphic properties with the target compounds, the research hints at the role of chirality and specific structural features in dictating liquid crystalline behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















